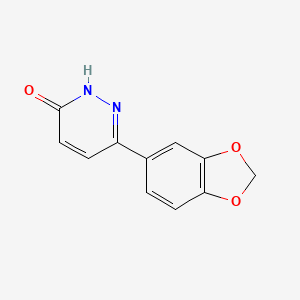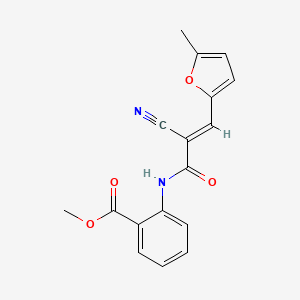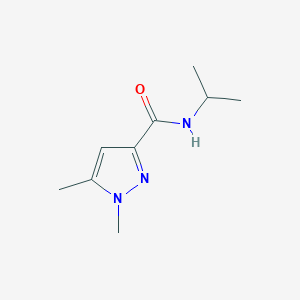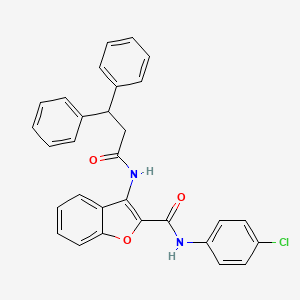
6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C11H8N2O3 . It is used in various research contexts .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2O3/c14-11-4-2-8(12-13-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.2 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticancer Properties
The synthesis and evaluation of 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol have revealed its potential as an anticancer agent. Researchers have investigated its cytotoxic effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interact with cellular pathways involved in cancer progression .
Neuroprotection and Neurodegenerative Diseases
Given its structural resemblance to certain neurotransmitters, 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol has attracted interest in neuroprotection. Studies suggest that it may modulate neuronal signaling pathways, potentially mitigating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease. Further research is needed to elucidate its precise mechanisms .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary investigations indicate that this compound possesses anti-inflammatory properties. By targeting specific inflammatory pathways, it could potentially be used in the development of novel anti-inflammatory drugs .
Antioxidant Effects
6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol exhibits antioxidant activity, which is essential for combating oxidative stress-related damage. Antioxidants help protect cells from free radicals and oxidative damage, making this compound a candidate for therapeutic applications in oxidative stress-related disorders .
Cardiovascular Applications
The cardiovascular system benefits from compounds that enhance vascular health and regulate blood pressure. Although research is ongoing, 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol’s potential vasodilatory effects and impact on endothelial function make it an intriguing candidate for cardiovascular drug development .
Chemical Biology and Medicinal Chemistry
Scientists explore the compound’s interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure may allow for targeted binding to specific receptors or enzymes, making it valuable in chemical biology studies and drug design .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-2-8(12-13-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPSJYNWCVENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)

![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)

![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)
![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)
![N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2607060.png)
